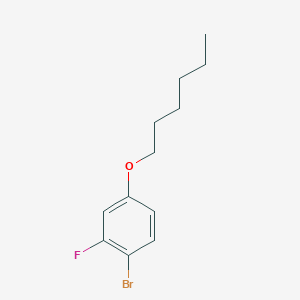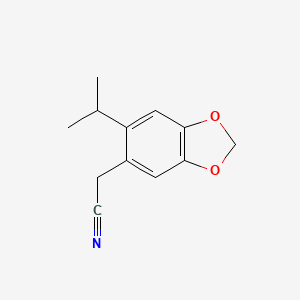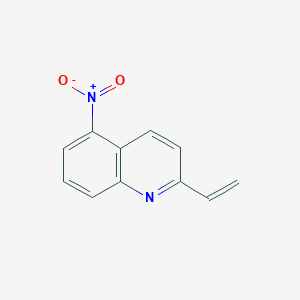
5-(Fluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Fluoromethyl)picolinaldehyde is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluoromethyl group attached to the second position of the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)picolinaldehyde typically involves the introduction of a fluoromethyl group into the pyridine ring. One common method is the fluorination of methylpyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-(Fluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products: The major products formed from these reactions include fluoromethylpyridine carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
5-(Fluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)picolinaldehyde is primarily related to its ability to interact with biological molecules through its fluoromethyl and aldehyde functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
5-Methylpyridine-2-carbaldehyde: Similar structure but lacks the fluorine atom, resulting in different reactivity and biological activity.
5-Fluoro-2-methylpyridine: Similar fluorinated pyridine but with a methyl group instead of an aldehyde group, leading to different chemical properties and applications.
Uniqueness: 5-(Fluoromethyl)picolinaldehyde is unique due to the presence of both a fluoromethyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
5-(fluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2 |
InChI Key |
XXDCLDJEBGLWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CF)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine](/img/structure/B8392304.png)





![2-Methyl-2-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B8392333.png)

![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester](/img/structure/B8392340.png)

